tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate
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Overview
Description
tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate: is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable pyridine derivative, the synthesis may proceed through a series of steps involving nitration, reduction, and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the selection of cost-effective raw materials, the use of robust catalysts, and the implementation of efficient purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate include other naphthyridine derivatives, such as:
- tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
- tert-butyl 3-amino-8,8-dimethyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the tert-butyl group. This unique structure imparts distinct chemical and physical properties, making it particularly useful in applications where stability and reactivity are crucial .
Properties
IUPAC Name |
tert-butyl 3-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-5-4-9-6-10(14)7-15-11(9)8-16/h6-7H,4-5,8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPITVLWKNQNRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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